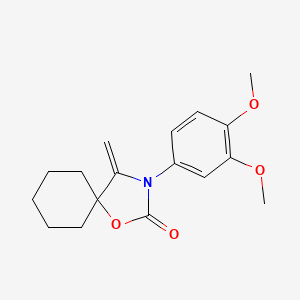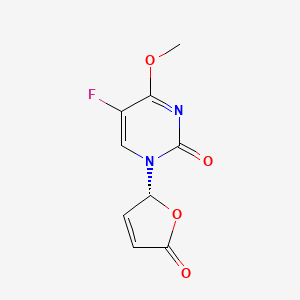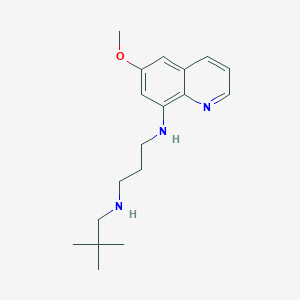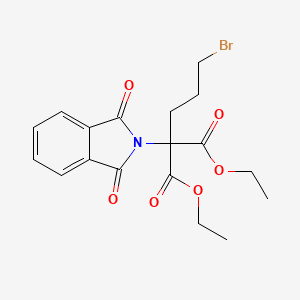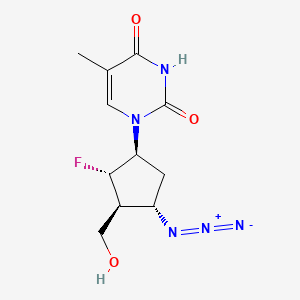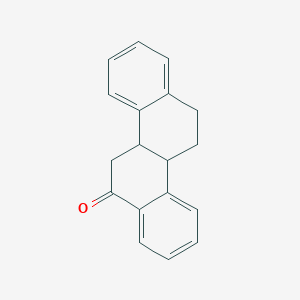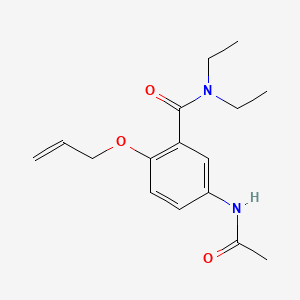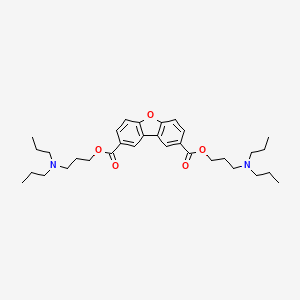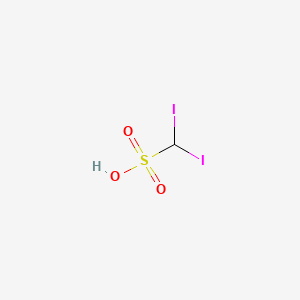
Dimethiodal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethiodal is a chemical compound with the molecular formula CH₂I₂O₃S. It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethiodal can be synthesized through several methods. One common approach involves the reaction of diiodomethane with sulfur trioxide. The reaction typically takes place under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows: [ \text{CH}_2\text{I}_2 + \text{SO}_3 \rightarrow \text{CH}_2\text{I}_2\text{O}_3\text{S} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced reactors and purification techniques ensures that the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Dimethiodal undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Aplicaciones Científicas De Investigación
Dimethiodal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: this compound is employed in biochemical assays and studies involving enzyme inhibition.
Medicine: The compound has potential therapeutic applications, including its use in drug development and as a diagnostic agent.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Dimethiodal exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical processes. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Dimethiodal can be compared with other similar compounds, such as:
Diiodomethane: Similar in structure but lacks the sulfur and oxygen atoms.
Sulfur Trioxide: A key reagent in the synthesis of this compound.
Dimethyl Sulfoxide: Shares some chemical properties but differs in structure and applications.
Uniqueness: this compound’s unique combination of iodine, sulfur, and oxygen atoms gives it distinct chemical properties and reactivity, making it valuable for specific applications that other compounds may not be suitable for.
Propiedades
Número CAS |
76-07-3 |
|---|---|
Fórmula molecular |
CH2I2O3S |
Peso molecular |
347.90 g/mol |
Nombre IUPAC |
diiodomethanesulfonic acid |
InChI |
InChI=1S/CH2I2O3S/c2-1(3)7(4,5)6/h1H,(H,4,5,6) |
Clave InChI |
RVIRCOIWERMNCC-UHFFFAOYSA-N |
SMILES canónico |
C(S(=O)(=O)O)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


